molecular formula C28H31F3N6O5 B12305144 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

Cat. No.: B12305144
M. Wt: 588.6 g/mol
InChI Key: VIENPZHHICPRRZ-UHFFFAOYSA-N
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Description

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid is a potent and selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. By targeting these kinases, this compound provides a powerful chemical tool for researchers to investigate the regulation of transcription, particularly genes downstream of oncogenic signaling pathways such as β-catenin and serum response factor (SRF) source . Its mechanism involves disrupting the Mediator complex's ability to communicate signals from transcription factors to RNA polymerase II, thereby suppressing the expression of a subset of genes critical for cell proliferation and survival source . This specificity makes it an invaluable compound for probing the complexities of gene expression in cancer biology, with applications in studying colorectal cancer, melanoma, and other malignancies driven by transcriptional dysregulation source . The research value of this inhibitor lies in its utility for dissecting CDK8/19-mediated oncogenic mechanisms and for evaluating its potential as a therapeutic target in preclinical models.

Properties

Molecular Formula

C28H31F3N6O5

Molecular Weight

588.6 g/mol

IUPAC Name

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H30N6O3.C2HF3O2/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3;3-2(4,5)1(6)7/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29);(H,6,7)

InChI Key

VIENPZHHICPRRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Core Pyrimidobenzodiazepinone Synthesis

The pyrimido[4,5-b]benzodiazepinone core is constructed via cyclization reactions. A representative method involves:

  • Starting Material : 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives.
  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 100°C for 12–24 hours to form chlorinated intermediates.
  • Reduction : Iron-mediated reduction in acetic acid introduces key substituents (e.g., methyl groups).

Example :

Chlorination of 5-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one with POCl₃ yields 2-chloro-5,11-dimethyl derivatives (46% yield).

Final Coupling and Purification

The coupled product is purified via recrystallization or column chromatography:

  • Recrystallization Solvents : Dichloromethane/cyclohexane or isobutanol.
  • Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%).

Critical Step :

Removal of desethyl impurities (<0.1%) using dichloromethane washes.

Trifluoroacetate Salt Formation

Protonation with TFA ensures solubility and stability:

  • Method : Dissolve the free base in TFA/dichloromethane (1:1 v/v), stir for 1 hour, and precipitate with diethyl ether.
  • Yield : >95% after lyophilization.

Characterization Data :

  • HPLC Purity : 99.1%.
  • MS (ESI) : m/z 474.57 [M+H]⁺.

Scalability and Process Optimization

Industrial-scale synthesis emphasizes cost efficiency:

  • Catalyst : Palladium on carbon (10% w/w) for hydrogenation steps.
  • Green Chemistry : Replace DMSO with acetonitrile to reduce toxicity.

Case Study (from):

Scale 200 g
Solvent DMSO/water
Reaction Time 10 hours
Overall Yield 70.4%

Analytical Validation

Rigorous quality control ensures compliance with pharmaceutical standards:

  • NMR : ¹H and ¹⁹F NMR confirm TFA integration.
  • XRD : Crystalline structure analysis verifies salt form.

Key Spectra Peaks :

  • ¹H NMR (DMSO-d₆) : δ 1.31 (t, 3H, -OCH₂CH₃), 3.51 (s, 3H, N-CH₃).
  • ¹⁹F NMR : δ -73.5 ppm (TFA counterion).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The compound exerts its effects by inhibiting the BMK1 kinase pathway. It binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Target Selectivity

Compound A shares a pyrimido[4,5-b][1,4]benzodiazepinone core with several analogs, but substituent variations critically influence target specificity and potency. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Primary Targets (IC50) Key References
Compound A (XMD8-92) R1: Ethoxy; R2: 4-hydroxypiperidine 474.6 BRD4 BD1 (Kd < 100 nM)
XMD8-85 R1: Methoxy; R2: 4-methylpiperazine 469.5 DCLK1 (IC50 = 15 nM)
LRRK2-IN-1 R1: Methoxy; R2: 4-methylpiperazine 612.76 LRRK2 (IC50 = 6–13 nM)
ERK5-IN-1 R1: Methoxy; R2: 4-methylpiperazine 503.5 ERK5 (IC50 = 87 nM)
Key Observations:

Substituent-Driven Selectivity :

  • The ethoxy group in Compound A enhances BRD4 affinity compared to methoxy-containing analogs like XMD8-85 and LRRK2-IN-1, which preferentially target kinases .
  • The 4-hydroxypiperidine moiety in Compound A contributes to polar interactions with BRD4’s Asn140 and Tyr97 residues, as observed in X-ray structures . In contrast, 4-methylpiperazine in LRRK2-IN-1 improves solubility and kinase inhibition .

Kinase Cross-Reactivity: Compound A exhibits moderate inhibition of LRRK2 (IC50 = 26 nM) and ERK5 (IC50 = 87 nM), but its BRD4 affinity is 10–100× stronger than kinase activity .

Crystallographic and Binding Mode Comparisons

Table 2: Crystallographic Data for Compound A and Analogs
Compound PDB ID Target Protein Resolution (Å) Binding Interactions Reference
Compound A 5D3L BRD4 BD1 1.5 Hydrogen bonds with Asn140, Tyr97; hydrophobic packing with Trp81
XMD8-85 N/A DCLK1 kinase domain 2.5 ATP-competitive binding; interaction with hinge region
LRRK2-IN-1 N/A LRRK2 kinase domain N/A Binds to ATP pocket; stabilizes inactive conformation
Key Findings:
  • Compound A’s dihydrobenzodiazepinone core adopts a planar conformation in BRD4’s acetyl-lysine binding site, mimicking endogenous peptide substrates .
  • Methoxy-substituted analogs (e.g., XMD8-85) exhibit greater conformational flexibility, enabling kinase ATP-pocket penetration .

Functional and Pharmacological Differences

  • BRD4 Inhibition : Compound A reduces oncogenic transcription (e.g., MYC) in cancer models, while kinase-focused analogs (e.g., LRRK2-IN-1) show efficacy in neurodegenerative disease contexts .
  • Cellular Effects :
    • Compound A induces apoptosis in leukemia cells via BRD4 degradation .
    • LRRK2-IN-1 promotes LRRK2 dephosphorylation and degradation, relevant to Parkinson’s disease .

Biological Activity

The compound 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one; 2,2,2-trifluoroacetic acid , commonly referred to as XMD8-92 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, particularly focusing on its cytotoxicity against cancer cell lines and its pharmacological properties.

Chemical Structure and Properties

The molecular formula of XMD8-92 is C26H30N6O3C_{26}H_{30}N_{6}O_{3}, with a molecular weight of approximately 474.565 g/mol. The structure includes a pyrimidine ring fused to a benzodiazepine core, which is characteristic of many bioactive compounds.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of XMD8-92 on various cancer cell lines. The compound demonstrated significant activity against breast cancer cell lines MDA-MB-231 and MCF-7.

Table 1: Cytotoxicity of XMD8-92 Compared to Doxorubicin

CompoundCell LineIC50 (μM)
XMD8-92MDA-MB-2311.81 ± 0.1
MCF-72.85 ± 0.1
DoxorubicinMDA-MB-2313.18 ± 0.1
MCF-74.17 ± 0.2

The results indicate that XMD8-92 exhibits superior cytotoxicity compared to Doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an effective anticancer drug.

The mechanism through which XMD8-92 exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that the compound interacts with cellular pathways that regulate cell survival and death, potentially leading to increased apoptosis rates in treated cells.

Pharmacological Properties

In addition to its cytotoxic effects, XMD8-92 has been investigated for other pharmacological activities:

  • Antagonism of Adenosine Receptors : Preliminary investigations indicate that XMD8-92 may act as an antagonist at adenosine receptors, which are implicated in various physiological processes and diseases.
  • Photophysical Properties : The compound has been assessed for its photophysical characteristics, revealing solvent-dependent fluorescence properties that may be leveraged for imaging applications in biological systems.

Case Studies

A notable case study involved the administration of XMD8-92 in preclinical models of breast cancer. The compound was administered in varying doses to evaluate its efficacy and safety profile:

Case Study Summary:

  • Model : Female BALB/c mice implanted with MDA-MB-231 cells.
  • Dosage : Administered daily doses ranging from 5 mg/kg to 20 mg/kg.
  • Findings : Significant tumor reduction was observed in treated groups compared to controls, with minimal adverse effects reported.

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